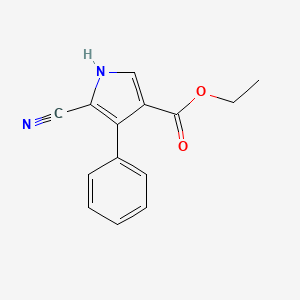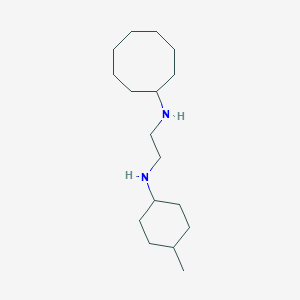
N-cyclooctyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine is an organic compound with the molecular formula C17H34N2 It consists of a cyclooctyl group and a 4-methylcyclohexyl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 4-methylcyclohexylamine in the presence of ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Cyclooctylamine and 4-methylcyclohexylamine reaction: These amines are reacted with ethylene diamine in a solvent such as ethanol or methanol.
Catalysis: A catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the production of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where one of the amine groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine: shares similarities with other diamines such as:
Uniqueness
Structural Features: The presence of both cyclooctyl and 4-methylcyclohexyl groups provides unique steric and electronic properties.
Reactivity: The compound’s reactivity profile is distinct due to the specific arrangement of functional groups, making it suitable for specialized applications.
Propriétés
Numéro CAS |
627524-66-7 |
|---|---|
Formule moléculaire |
C17H34N2 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
N-cyclooctyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H34N2/c1-15-9-11-17(12-10-15)19-14-13-18-16-7-5-3-2-4-6-8-16/h15-19H,2-14H2,1H3 |
Clé InChI |
IAJBVVUJOIWWOL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NCCNC2CCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



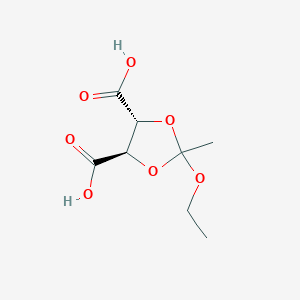
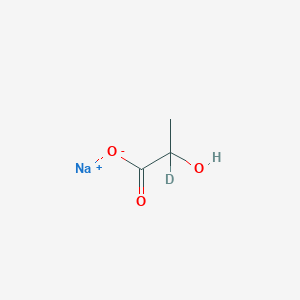
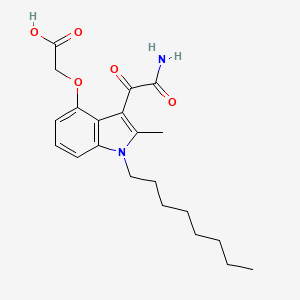
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
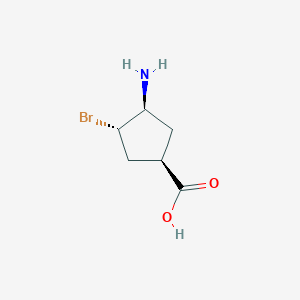

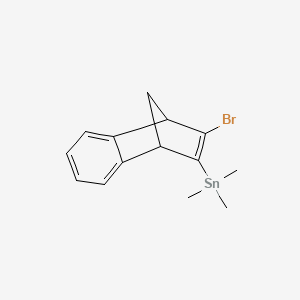
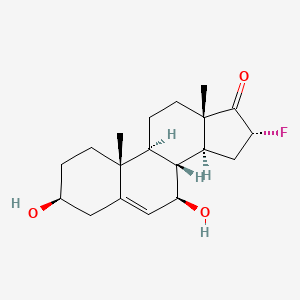
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)


